molecular formula C14H19N3O4 B6010583 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B6010583
M. Wt: 293.32 g/mol
InChI Key: OIJOQCNBYJREOA-LZYBPNLTSA-N
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Description

2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, a methoxy group, and a hydroxy group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The resulting intermediate is then reacted with N-(2-methylpropyl)-2-oxoacetamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxy and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
  • 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Uniqueness

The unique combination of functional groups in 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide provides distinct reactivity and potential applications. Its specific arrangement of hydroxy, methoxy, and hydrazone functionalities sets it apart from similar compounds, offering unique opportunities for chemical modifications and biological interactions.

Properties

IUPAC Name

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)7-15-13(19)14(20)17-16-8-10-5-4-6-11(21-3)12(10)18/h4-6,8-9,18H,7H2,1-3H3,(H,15,19)(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJOQCNBYJREOA-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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